molecular formula C12H10N2O B2840022 (2-Amino-phenyl)-pyridin-4-yl-methanone CAS No. 91973-39-6

(2-Amino-phenyl)-pyridin-4-yl-methanone

Cat. No. B2840022
Key on ui cas rn: 91973-39-6
M. Wt: 198.225
InChI Key: MOPYXHGIWARXCY-UHFFFAOYSA-N
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Patent
US06605634B2

Procedure details

Alternatively, to a solution of 1-iodo-2-nitrobenzene (3.76 g, 15.1 mmol) in dry THF (80 mL) at −78° C. was added n-butyl lithium (7.54 mL, 18.9 mmol) over 5 min. After 40 min at −78° C., ethyl isonicotinate was added in one portion in dry THF (70 mL). After 10 min, the reaction was allowed to warm to 0° C. for 10 min then quenched with 20 mL of glacial acetic acid: 30 mL of water. After adjusting the pH to 8 with saturated bicarbonate solution, the mixture was extracted with ethyl acetate (1×500 mL), washed with brine (2×500 mL), dried (Na2SO4). After concentration in vacuo, the reaction mixture was treated with 120 mL of 5 N NaOH:methanol:water (1:1:1). After removal of methanol in vacuo, the reaction mixture was extracted with ethyl acetate (1×500 mL), then dried (Na2SO4). After concentration in vacuo, the residue was purified by applying flash chromatography (step gradient methylene chloride 100%; the 20% ethyl acetate:methylene chloride: then 40% ethyl acetate:methylene chloride) to afford 4-(2-nitobenzoyl)pyridine. 4-(2-Nitrobenzoyl)pyridine (100 mg, 0.44 mmol), stannous chloride dihydrate (297 mg, 1.32 mmol), and 1.1 mL of concentrated hydrochloric acid were warmed to 100° C. for 10 minutes. After cooling to 23° C., the reaction was poured into water (10 mL) and 5 N sodium hydroxide (14 mL) followed by extraction with ethyl acetate (2×50 mL). The ethyl acetate layer was washed with brine (1×20 mL), dried (Na2SO4), and concentrated in vacuo to afford 4-(2-aminobenzoyl)pyridine (12).
Name
4-(2-Nitrobenzoyl)pyridine
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)=[O:7])([O-])=O.Cl.[OH-].[Na+]>O>[NH2:1][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
4-(2-Nitrobenzoyl)pyridine
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)C2=CC=NC=C2)C=CC=C1
Name
stannous chloride dihydrate
Quantity
297 mg
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=NC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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